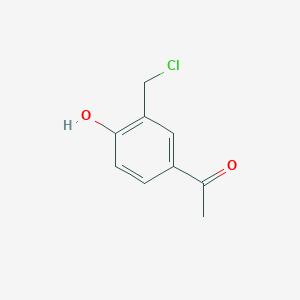

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(chloromethyl)-4-hydroxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMHAMBOLINJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368531 | |

| Record name | 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24085-05-0 | |

| Record name | 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

CAS Number: 24085-05-0

This technical guide provides a comprehensive overview of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

This compound, also known as 3-Chloromethyl-4-hydroxyacetophenone, is an aromatic ketone.[1][2] Its structure features a phenyl ring substituted with an acetyl group, a hydroxyl group, and a chloromethyl group.[2] This trifunctional arrangement makes it a versatile building block in organic synthesis.[3] The compound is typically a red or light red to pink solid at room temperature.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24085-05-0 | [2][4] |

| Molecular Formula | C₉H₉ClO₂ | [4] |

| Molecular Weight | 184.62 g/mol | [2] |

| Appearance | Red to light red/pink solid | [2][3] |

| Melting Point | 160 °C (decomposes) | [3] |

| Boiling Point | 363.6 °C at 760 mmHg | [3] |

| Density | 1.255 g/cm³ | [3] |

| Flash Point | 173.7 °C | [3] |

| Refractive Index | 1.565 | [3] |

Spectral Data

Synthesis

The primary method for synthesizing this compound is through the Blanc chloromethylation of 4-hydroxyacetophenone.[7] This reaction introduces a chloromethyl group onto the aromatic ring using formaldehyde and hydrochloric acid, typically catalyzed by a Lewis acid like zinc chloride.[7]

Experimental Protocol: Blanc Chloromethylation of 4-Hydroxyacetophenone

This protocol is adapted from documented synthesis procedures.[2]

Materials:

-

4-Hydroxyacetophenone

-

37% Formaldehyde solution

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

Procedure:

-

In a suitable reaction vessel, combine the 37% formaldehyde solution and concentrated hydrochloric acid.

-

To this mixture, add 4-hydroxyacetophenone at a temperature of approximately 45°C.

-

Add a catalytic amount of zinc chloride.

-

Maintain the reaction mixture at 50°C for two hours with stirring.

-

After the reaction is complete, filter the mixture.

-

Wash the solid product with water to remove unreacted starting materials and catalyst.

-

The resulting product is this compound.

Diagram 1: Synthesis of this compound

Caption: Synthesis via Blanc chloromethylation.

Applications in Drug Development

The most significant application of this compound is as a key intermediate in the synthesis of the widely used bronchodilator, Salbutamol (also known as Albuterol).[2] Salbutamol is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1]

Diagram 2: Role as a Pharmaceutical Intermediate

Caption: Pathway to Salbutamol synthesis.

Biological Signaling Pathway of the Downstream Product: Salbutamol

While the direct biological activity of this compound is not well-documented, its end-product, Salbutamol, exerts its therapeutic effect through the β2-adrenergic signaling pathway .[1][8]

Activation of the β2-adrenergic receptor, a G-protein coupled receptor, by Salbutamol initiates a signaling cascade.[8] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA).[8] PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase.[8] This results in the relaxation of the airway smooth muscle, causing bronchodilation.[8]

Diagram 3: β2-Adrenergic Signaling Pathway

Caption: Salbutamol's mechanism of action.

Safety and Handling

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

Conclusion

This compound is a valuable chemical intermediate with a primary role in the synthesis of the important pharmaceutical, Salbutamol. Its synthesis via the Blanc chloromethylation reaction is a well-established industrial process. While information on its direct biological activity is limited, understanding its properties and its role as a precursor is crucial for researchers in organic synthesis and medicinal chemistry. Further research into the potential biological effects of this and related compounds could open new avenues for drug discovery.

References

- 1. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]

- 2. This compound (24085-05-0) for sale [vulcanchem.com]

- 3. Cas 24085-05-0,this compound | lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]

- 7. This compound | 24085-05-0 [chemicalbook.com]

- 8. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, also known as 3-Chloromethyl-4-hydroxyacetophenone, is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Its molecular structure, featuring a reactive chloromethyl group ortho to a phenolic hydroxyl group, and a para-acetyl group, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] The most notable application of this compound is in the synthesis of Salbutamol (Albuterol), a widely used β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and its subsequent conversion to Salbutamol.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 24085-05-0 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol [2] |

| Appearance | Light red to pink solid[1] |

| Melting Point | 155-164 °C (decomposes)[3] |

| Boiling Point (Predicted) | 363.6 °C at 760 mmHg[3] |

| Density (Predicted) | 1.255 g/cm³[3] |

| Flash Point (Predicted) | 173.7 °C[3] |

Safety Information:

According to the Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, refer to the complete SDS for CAS number 24085-05-0.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chloromethylation of 4-hydroxyacetophenone. This reaction introduces a chloromethyl group onto the aromatic ring.

Synthesis Pathway

The synthesis pathway involves the reaction of 4-hydroxyacetophenone with formaldehyde in the presence of hydrochloric acid. This electrophilic aromatic substitution is a type of Blanc chloromethylation.

Caption: Synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols for the chloromethylation of 4-hydroxyacetophenone are provided below.

Protocol 1: General Chloromethylation

This protocol provides a general procedure for the synthesis.

-

Reagents and Materials:

-

4-hydroxyacetophenone

-

37% Formaldehyde solution

-

Concentrated Hydrochloric Acid

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Deionized water

-

-

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 260 cc of 37% formaldehyde and 1800 cc of concentrated hydrochloric acid.

-

With stirring, add 400 g of 4-hydroxyacetophenone to the mixture at a temperature of approximately 45°C.

-

Maintain the reaction mixture at 50°C for two hours.

-

After the reaction is complete, cool the mixture and filter the solid product.

-

Wash the filtered product thoroughly with water to remove any unreacted reagents and acids.

-

Dry the product under vacuum. The resulting product is 3-chloromethyl-4-hydroxyacetophenone with a melting point of 154°C (with decomposition).

-

Protocol 2: Catalytic Chloromethylation (Blanc Reaction)

This protocol utilizes a catalyst and has a reported high yield.

-

Reagents and Materials:

-

4-hydroxyacetophenone

-

Formaldehyde

-

Hydrochloric Acid

-

Zinc Chloride (ZnCl₂)

-

Appropriate solvent (e.g., an inert solvent)

-

Reaction vessel with stirring and temperature control

-

Filtration and purification apparatus

-

-

Procedure:

-

Charge a reaction vessel with 4-hydroxyacetophenone and a suitable solvent.

-

Add formaldehyde and a catalytic amount of zinc chloride.

-

Slowly add concentrated hydrochloric acid to the mixture while maintaining the temperature.

-

Stir the reaction mixture at a controlled temperature for a specified time until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, quench the reaction by adding cold water or ice.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound. A yield of 92% has been reported for this method.[4]

-

Quantitative Data Summary

Table 2: Summary of Reaction Conditions and Yield

| Parameter | Protocol 1 | Protocol 2 (Blanc Reaction) |

| Starting Material | 4-hydroxyacetophenone | 4-hydroxyacetophenone |

| Reagents | Formaldehyde, HCl | Formaldehyde, HCl, ZnCl₂ |

| Temperature | 45-50°C | Varies (controlled) |

| Reaction Time | 2 hours | Varies (monitored) |

| Yield | Not explicitly stated | 92%[4] |

Characterization Data

Accurate characterization of the synthesized compound is crucial for its use in further research and development.

Table 3: Predicted ¹³C and ¹H NMR Data for this compound

| ¹³C NMR (Predicted) | ¹H NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 202.1 (C=O) | 7.9 (d, 1H) |

| 160.9 (C-OH) | 7.8 (s, 1H) |

| 132.8 (CH) | 7.0 (d, 1H) |

| 131.0 (CH) | 4.7 (s, 2H) |

| 129.1 (C) | 2.5 (s, 3H) |

| 121.2 (C) | |

| 116.2 (CH) | |

| 41.3 (CH₂) | |

| 26.4 (CH₃) |

(Prediction source: Guidechem)[3]

Mass Spectrometry (MS):

The mass spectrum for the isomer, Ethanone, 1-(3-chloro-4-methoxyphenyl)- (C₉H₉ClO₂), shows a molecular ion peak (M+) at m/z 184, consistent with its molecular weight. The fragmentation pattern would be different from the target compound due to the different substituent positions.

Application in the Synthesis of Salbutamol

This compound is a pivotal intermediate in the multi-step synthesis of the bronchodilator, Salbutamol.

Synthetic Workflow

The following diagram illustrates the key transformations from the chloromethyl intermediate to Salbutamol.

References

An In-depth Technical Guide to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, also known by its synonym 3'-chloromethyl-4'-hydroxyacetophenone, is an aromatic organic compound with significant applications in the pharmaceutical and chemical industries.[1][2] Its chemical structure, featuring a reactive chloromethyl group, a phenolic hydroxyl group, and a ketone, makes it a versatile intermediate for the synthesis of more complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a red or light red to pink substance.[1][2] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3'-Chloromethyl-4'-hydroxyacetophenone, Ethanone, 1-[3-(chloromethyl)-4-hydroxyphenyl]- | [1][2] |

| CAS Number | 24085-05-0 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][3] |

| Molecular Weight | 184.62 g/mol | [1][3] |

| Appearance | Red solid / Light red to pink solid | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 160 °C (decomposition) | [1] |

| Boiling Point | 363.6 °C at 760 mmHg | [2] |

| Density | 1.255 g/cm³ | [2] |

| Flash Point | 173.7 °C | [2] |

Synthesis

The primary method for the synthesis of this compound is the chloromethylation of 4'-hydroxyacetophenone.[1][4] This reaction introduces the chloromethyl group onto the aromatic ring.

Experimental Protocol: Synthesis of this compound

A widely cited experimental procedure for the synthesis is as follows:

Materials:

-

4'-Hydroxyacetophenone

-

Formaldehyde (37% solution)

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (optional, as a catalyst)[4]

Procedure:

-

A mixture of formaldehyde and concentrated hydrochloric acid is prepared.

-

4'-Hydroxyacetophenone is added to this mixture.

-

The reaction mixture is heated and maintained at a specific temperature for a set duration.

-

Upon completion, the product is isolated by filtration and washed.

Workflow Diagram:

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of the bronchodilator drug, Salbutamol (also known as Albuterol).[1] Salbutamol is a widely used medication for the treatment of asthma and other respiratory conditions. The chemical structure of this compound provides the necessary backbone for the construction of the final Salbutamol molecule.

Beyond its role in Salbutamol synthesis, this compound is a valuable building block in organic synthesis for creating a variety of other molecules for potential use in the pharmaceutical and agrochemical industries.[2]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the engagement in any signaling pathways of this compound itself. While studies have been conducted on other hydroxyacetophenone derivatives, this particular compound has not been the subject of extensive biological investigation. Therefore, no signaling pathway diagrams can be provided at this time.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and is an irritant to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its well-defined synthesis and chemical properties make it a valuable precursor for drug manufacturing. However, a significant gap exists in the understanding of its biological effects and potential toxicological profile beyond basic hazard classifications. Further research into the bioactivity and mechanism of action of this compound could reveal new applications or provide a more comprehensive understanding of its safety.

References

An In-depth Technical Guide to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

This guide provides a comprehensive technical overview of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a pivotal chemical intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and validated methodologies.

Introduction and Chemical Identity

This compound, also known by synonyms such as 3'-chloromethyl-4'-hydroxyacetophenone, is a substituted aromatic ketone.[1][2] Its unique structure, featuring a phenyl ring with hydroxyl, chloromethyl, and acetyl functional groups, makes it a versatile building block in synthetic chemistry.[1] The compound is uniquely identified by its CAS (Chemical Abstracts Service) number: 24085-05-0.[1] This specific arrangement of functional groups is crucial to its reactivity and widespread use in the synthesis of more complex molecules.[1][2]

Physicochemical Properties

The molecular formula of this compound is C₉H₉ClO₂, corresponding to a molecular weight of approximately 184.62 g/mol .[1][2][3][4] Understanding its physical and chemical properties is fundamental for its effective application and safe handling in a laboratory setting.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 184.62 g/mol | [1][2][3] |

| Appearance | Light red to pink solid | [1][2] |

| Melting Point | 160 °C (with decomposition) | [1][2] |

| Boiling Point (Predicted) | 363.6 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.255 g/cm³ | [2][5] |

| Flash Point | 173.7 °C | [1][2] |

| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Acetonitrile | [2] |

Note: Some physical properties, such as boiling point and density, are predicted values based on computational models.

The compound's solid state at room temperature and its decomposition at the melting point are critical considerations for storage and reaction conditions.[1][2]

Synthesis and Mechanism

The primary route for synthesizing this compound is through the chloromethylation of 4-hydroxyacetophenone.[2][6][7] This electrophilic aromatic substitution reaction, a variation of the Blanc reaction, introduces the chloromethyl group onto the aromatic ring.[2][6]

Reaction Causality:

The hydroxyl group (-OH) on the 4-hydroxyacetophenone is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the acetyl group, the chloromethyl group is directed to the ortho position (position 3). The reaction is typically carried out using formaldehyde and hydrochloric acid.

Diagram 1: Synthesis Workflow via Chloromethylation

Caption: Role as a key intermediate in pharmaceutical synthesis.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is employed. While specific spectra are proprietary or found in specialized databases, the expected characteristics are well-understood.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methyl protons of the acetyl group, a singlet for the methylene protons of the chloromethyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with distinct shifts due to substituents), the methylene carbon, and the methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (broad), C=O stretch of the ketone, C-Cl stretch, and aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (184.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound. |

Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's hazardous properties.

-

Hazard Identification: The compound is classified as harmful if swallowed, and it can cause skin and serious eye irritation. [1]It may also cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [8]Work in a well-ventilated area or under a fume hood. [8]* First-Aid Measures:

-

Inhalation: Move the person to fresh air. [5] * Skin Contact: Wash off with soap and plenty of water. [5] * Eye Contact: Rinse thoroughly with water for at least 15 minutes. [5] * Ingestion: Rinse mouth with water and consult a physician. [5]* Storage: Store in a cool, well-ventilated place, such as a refrigerator, away from incompatible materials and sources of ignition. [2][8]

-

Conclusion

This compound is a cornerstone intermediate whose value is derived from its specific molecular architecture. Its molecular weight of 184.62 g/mol and distinct physicochemical properties are foundational to its role in complex organic syntheses, most notably in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and safe handling protocols, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

-

Cas 24085-05-0, this compound | lookchem. Lookchem. Available at: [Link]

-

This compound (CAS No. 24085-05-0) SDS. XiXisys.com. Available at: [Link]

Sources

- 1. This compound (24085-05-0) for sale [vulcanchem.com]

- 2. Cas 24085-05-0,this compound | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 24085-05-0 | MFCD03970387 | this compound [aaronchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 24085-05-0 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Blanc (Chloromethylation) Reaction of 4-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Blanc (Chloromethylation) reaction is a versatile and widely utilized method in organic synthesis for the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring. This functional group serves as a valuable synthon, readily convertible to a variety of other functionalities, thereby providing a gateway to a diverse range of more complex molecules. This guide provides a detailed examination of the mechanism, regioselectivity, and experimental protocols for the Blanc reaction specifically applied to 4-hydroxyacetophenone, a common building block in the pharmaceutical and fine chemical industries.

The Core Mechanism of the Blanc Reaction

The Blanc reaction is a classic example of an electrophilic aromatic substitution. The reaction typically employs formaldehyde (or a polymer thereof, such as paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[1][2]

The overall transformation for 4-hydroxyacetophenone can be represented as follows:

Reaction Scheme:

The mechanism proceeds through several key steps:

-

Formation of the Electrophile: In the acidic medium, formaldehyde is protonated by hydrogen chloride. The presence of the Lewis acid, zinc chloride, coordinates to the oxygen atom of the protonated formaldehyde, further increasing the electrophilicity of the carbon atom. This results in the formation of a highly reactive electrophilic species, which can be represented as a resonance-stabilized carbocation, [CH₂OH]⁺ or its complex with zinc chloride.[1][2]

-

Electrophilic Attack: The electron-rich aromatic ring of 4-hydroxyacetophenone acts as a nucleophile and attacks the electrophilic carbon of the activated formaldehyde species. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Rearomatization: A base (such as the chloride ion or water) abstracts a proton from the carbon atom of the sigma complex that is bonded to the newly introduced hydroxymethyl group. This step restores the aromaticity of the ring, yielding a hydroxymethylated intermediate (3-hydroxymethyl-4-hydroxyacetophenone).

-

Conversion to the Chloromethyl Group: The benzylic alcohol intermediate is then readily converted to the final chloromethyl product under the acidic reaction conditions. The hydroxyl group is protonated, forming a good leaving group (water), which is subsequently displaced by a chloride ion via an Sₙ1 or Sₙ2 type mechanism.

Regioselectivity in the Chloromethylation of 4-Hydroxyacetophenone

The position of the incoming chloromethyl group on the 4-hydroxyacetophenone ring is dictated by the directing effects of the existing substituents: the hydroxyl (-OH) group and the acetyl (-COCH₃) group.

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the ortho and para positions.

-

Acetyl Group (-COCH₃): The acetyl group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophilic attack and directing incoming electrophiles to the meta position.

In 4-hydroxyacetophenone, the hydroxyl group is at position 4 and the acetyl group is at position 1. The positions ortho to the strongly activating hydroxyl group are positions 3 and 5. The positions meta to the deactivating acetyl group are also positions 3 and 5. Therefore, the directing effects of both groups reinforce each other, leading to the regioselective substitution at the 3-position . The other ortho position (position 5) is sterically hindered by the adjacent acetyl group, making substitution at the 3-position the major outcome.

Quantitative Data

The yield of the chloromethylation of 4-hydroxyacetophenone can be influenced by various factors including reaction time, temperature, and the ratio of reactants. Below is a summary of data from cited experimental procedures.

| Substrate | Reagents & Conditions | Yield (%) | Reference |

| 4-Hydroxyacetophenone | Formaldehyde (40% aq.), conc. HCl, gaseous HCl, 20°C, 20 hours | ~82% | U.S. Patent 3,452,093 |

| 4-Hydroxyacetophenone | Formaldehyde (40% aq.), conc. HCl, 45-50°C, 2 hours | ~88% | U.S. Patent 3,452,093 |

| 2-Hydroxyacetophenone | Formaldehyde (37% aq.), conc. HCl, 30-35°C, 2-5 hours | >80% | CN102093188A |

Detailed Experimental Protocols

The following protocols are adapted from literature procedures and are intended for use by trained chemists in a properly equipped laboratory.

Protocol 1: Chloromethylation of 4-Hydroxyacetophenone with Gaseous Hydrogen Chloride

-

Materials:

-

4-Hydroxyacetophenone (500 g)

-

Formaldehyde solution (40% w/v, 1 L)

-

Concentrated Hydrochloric Acid (2 L)

-

Hydrogen Chloride gas (320 g)

-

Distilled water

-

Benzene (for washing)

-

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a gas inlet tube, suspend 500 g of 4-hydroxyacetophenone in 1 L of 40% formaldehyde solution and 2 L of concentrated hydrochloric acid.

-

Cool the stirred mixture to 20°C.

-

Pass 320 g of hydrogen chloride gas into the suspension while maintaining the temperature at 20°C.

-

After the gas addition is complete, continue stirring the mixture for an additional 2 hours.

-

Allow the mixture to stand for 18 hours.

-

Add 5 liters of distilled water to the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the solid with hot water and then with hot benzene.

-

Dry the product to obtain 3-chloromethyl-4-hydroxyacetophenone.

-

Protocol 2: Chloromethylation of 4-Hydroxyacetophenone without Gaseous Hydrogen Chloride

-

Materials:

-

4-Hydroxyacetophenone (10 kg)

-

Formaldehyde solution (40% w/v, 6.6 L)

-

Concentrated Hydrochloric Acid (35-38% w/v, 45 L)

-

Water

-

-

Procedure:

-

In a large reaction vessel, prepare a solution of 6.6 L of 40% formaldehyde solution and 45 L of concentrated hydrochloric acid.

-

Heat the solution to 45-50°C with stirring.

-

Add 10 kg of 4-hydroxyacetophenone to the heated solution.

-

Maintain the reaction temperature at 50°C for two hours.

-

After the reaction period, add 45 liters of water to the mixture.

-

The product will precipitate as a red solid.

-

Wash the solid with 20 liters of hot water.

-

Dry the product at 60°C in a circulating air oven to yield 3-chloromethyl-4-hydroxyacetophenone.

-

Potential Side Reactions and By-products

While the chloromethylation of 4-hydroxyacetophenone is generally regioselective, several side reactions can occur, potentially reducing the yield of the desired product.

-

Polychloromethylation: Although the acetyl group is deactivating, the strong activating effect of the hydroxyl group can sometimes lead to the introduction of a second chloromethyl group on the aromatic ring.

-

Formation of Diaryl- and Triarylmethanes: The chloromethylated product is a reactive benzylic halide. Under the acidic conditions of the reaction, it can act as an electrophile and react with another molecule of 4-hydroxyacetophenone in a Friedel-Crafts alkylation type reaction. This leads to the formation of diarylmethane and, subsequently, triarylmethane by-products. Higher temperatures and prolonged reaction times can favor the formation of these polymeric materials.[2]

-

Formation of Bis(chloromethyl) Ether: A significant safety concern with the Blanc reaction is the potential formation of the highly carcinogenic by-product, bis(chloromethyl) ether (BCME), from the reaction of formaldehyde and hydrogen chloride. It is imperative to handle the reaction mixture with appropriate safety precautions in a well-ventilated fume hood.

Visualizations

Reaction Mechanism

Caption: Mechanism of the Blanc (Chloromethylation) reaction for 4-hydroxyacetophenone.

Experimental Workflow

Caption: General experimental workflow for the chloromethylation of 4-hydroxyacetophenone.

References

An In-depth Technical Guide to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in the production of widely used therapeutic agents.

Chemical Identity and Synonyms

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] It is systematically named 1-[3-(chloromethyl)-4-hydroxyphenyl]ethan-1-one.[2] The compound is registered under the CAS Number 24085-05-0.[1][2]

A variety of synonyms and alternate names are used in literature and commercial listings for this compound. These are summarized in the table below for clarity and cross-referencing.

| Synonym/Alternate Name | Source |

| 3'-Chloromethyl-4'-hydroxyacetophenone | [1] |

| 1-[3-(chloromethyl)-4-hydroxyphenyl]ethan-1-one | [2] |

| Ethanone, 1-[3-(chloromethyl)-4-hydroxyphenyl]- | [1] |

| 3-(Chloromethyl)-4-hydroxyacetophenone | [3] |

| 4-Hydroxy-3-(chloromethyl)acetophenone | [3] |

| 1-(3-CLOROMETIL-4-HIDROXI-FENIL)-ETANONA | [3] |

| 1-(3-CHLOROMÉTHYL-4-HYDROXY-PHÉNYL)-ÉTHANONE | [3] |

Physicochemical and Spectral Data

This compound is typically a light red to pink solid at room temperature.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Melting Point | 155-164 °C | [3] |

| Boiling Point | 363.6 °C at 760 mmHg | [3] |

| Density | 1.255 g/cm³ | [3] |

| Flash Point | 173.7 °C | [3] |

| Vapor Pressure | 8.52E-06 mmHg at 25°C | [3] |

| Refractive Index | 1.565 | [3] |

| Solubility | Sparingly soluble in DMSO and slightly soluble in acetonitrile and methanol. |

Spectral Data

| Spectral Data (Predicted) | |

| ¹H NMR | Predicted |

| ¹³C NMR | Predicted |

| IR Spectrum | Predicted |

| Mass Spectrum | Predicted |

Disclaimer: The spectral data provided above is based on computational predictions and should be used for reference purposes only. Experimental verification is recommended for definitive structural elucidation.

Experimental Protocols

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals, most notably the bronchodilator Salbutamol (Albuterol).[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the Blanc chloromethylation of 4-hydroxyacetophenone.[4]

Reaction:

Detailed Experimental Protocol:

-

To a suitable reaction vessel, add 4-hydroxyacetophenone.

-

Slowly add a mixture of formaldehyde (37% solution in water) and concentrated hydrochloric acid.

-

Introduce a catalytic amount of zinc chloride.

-

Heat the reaction mixture to approximately 50°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter the solid product.

-

Wash the crude product with water to remove residual acids and salts.

-

The product can be further purified by recrystallization from a suitable solvent system.

Role in Salbutamol Synthesis

This compound is a crucial intermediate in one of the common synthetic routes to Salbutamol. The chloromethyl group is typically hydrolyzed to a hydroxymethyl group, which is a key step in building the final Salbutamol molecule.

Workflow for Salbutamol Synthesis Intermediate:

Experimental Protocol for Hydrolysis:

-

Dissolve this compound in a suitable solvent mixture, such as tetrahydrofuran and water.

-

Add a weak base, for example, sodium bicarbonate or calcium carbonate.

-

Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to yield 1-(4-hydroxy-3-hydroxymethylphenyl)ethanone, which can then be carried forward in the Salbutamol synthesis.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its role as a key intermediate. Understanding its properties and synthetic methodologies is crucial for researchers and professionals involved in drug development and organic synthesis. This guide provides a foundational understanding of this important chemical entity.

References

In-Depth Technical Guide to 3-Chloromethyl-4-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethyl-4-hydroxyacetophenone is an aromatic ketone that holds significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloromethyl group and a phenolic hydroxyl group, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known physical properties of 3-Chloromethyl-4-hydroxyacetophenone, detailed experimental protocols for their determination, and an exploration of its potential, yet currently uncharacterized, biological significance.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability. The available data for 3-Chloromethyl-4-hydroxyacetophenone is summarized below.

| Property | Value | Source |

| CAS Number | 24085-05-0 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Melting Point | 160 °C (with decomposition) | N/A |

| Boiling Point (Predicted) | 363.6 °C at 760 mmHg | N/A |

| Flash Point (Predicted) | 173.7 °C | N/A |

| Solubility | Slightly soluble in acetonitrile and methanol; Sparingly soluble in DMSO. | N/A |

Experimental Protocols

Accurate determination of physical properties is crucial for the validation and application of chemical compounds. The following sections detail standardized experimental methodologies for key physical and spectroscopic analyses.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered 3-Chloromethyl-4-hydroxyacetophenone is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample to a height of 2-3 mm at the sealed end.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute for precise measurement).

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination (for liquids or low-melting solids)

While 3-Chloromethyl-4-hydroxyacetophenone is a solid at room temperature, a general protocol for determining the boiling point of a liquid is provided for context and for potential derivatives.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

-

Clamps and stand

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the test tube. The capillary tube is inverted (open end down) and placed inside the test tube.

-

Assembly: The test tube is attached to a thermometer, and the assembly is suspended in a heating bath.

-

Heating: The bath is heated gently. As the liquid's vapor pressure increases, a stream of bubbles will emerge from the capillary tube.

-

Observation: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

Understanding a compound's solubility is essential for designing reaction conditions and formulations.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Solvent Screening: A small, accurately weighed amount of 3-Chloromethyl-4-hydroxyacetophenone (e.g., 1-5 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each tube.

-

Mixing: The tubes are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: The samples are visually inspected for dissolution. Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the saturated solution can be analyzed by techniques such as UV-Vis spectroscopy or HPLC after filtration.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A small amount of 3-Chloromethyl-4-hydroxyacetophenone (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid 3-Chloromethyl-4-hydroxyacetophenone is placed directly onto the ATR crystal.

-

Data Acquisition: The ATR accessory is placed in the FTIR spectrometer, and a background spectrum is collected. The sample is then scanned to obtain the infrared spectrum.

-

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Protocol (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively attributed to 3-Chloromethyl-4-hydroxyacetophenone in the available literature, the activities of structurally related compounds provide a basis for potential areas of investigation.

Derivatives of hydroxyacetophenone have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. For instance, p-hydroxyacetophenone has been shown to ameliorate alcohol-induced steatosis and oxidative stress, potentially through the modulation of the NF-κB signaling pathway.[2] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Given the structural similarities, it is plausible that 3-Chloromethyl-4-hydroxyacetophenone could also interact with inflammatory pathways. The presence of the electrophilic chloromethyl group could potentially allow for covalent modification of target proteins, a mechanism of action for some therapeutic agents.

To explore the biological activity of 3-Chloromethyl-4-hydroxyacetophenone, a logical first step would be to screen it in a panel of in vitro assays.

Caption: A potential workflow for the biological evaluation of 3-Chloromethyl-4-hydroxyacetophenone.

Conclusion

3-Chloromethyl-4-hydroxyacetophenone is a chemical compound with established basic physical properties and significant potential as a synthetic intermediate. While its biological activity remains to be fully elucidated, the known pharmacology of related compounds suggests that it may possess interesting anti-inflammatory or other therapeutic properties. The experimental protocols detailed in this guide provide a framework for the rigorous characterization of this and similar molecules. Further research, particularly in the areas of spectroscopic analysis and biological screening, is warranted to fully understand the potential of 3-Chloromethyl-4-hydroxyacetophenone in drug discovery and development.

References

Technical Guide: Solubility Profile of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (CAS No. 24085-05-0), a key intermediate in the synthesis of various organic compounds, including the bronchodilator salbutamol. Due to the limited availability of quantitative solubility data in public literature, this document focuses on presenting the known qualitative solubility profile. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound is provided, alongside a visual workflow to guide laboratory execution. A diagram illustrating the synthetic pathway of salbutamol from 4-hydroxyacetophenone, highlighting the role of this compound, is also included to provide context for its application in pharmaceutical development.

Introduction

This compound, also known as 3-Chloromethyl-4-hydroxyacetophenone, is an aromatic ketone with the molecular formula C₉H₉ClO₂.[1] Its structure, featuring a reactive chloromethyl group and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis.[2] A notable application is its use as a precursor in the pharmaceutical industry for the synthesis of salbutamol.[3] Understanding the solubility of this intermediate is crucial for optimizing reaction conditions, purification processes, and overall yield in synthetic workflows.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, qualitative descriptions of its solubility in common organic solvents have been reported. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Acetonitrile | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1][2] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] The following is a detailed methodology that can be adapted for this compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved microparticles. Alternatively, the sample can be centrifuged at high speed, and the supernatant can be carefully collected.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another suitable analytical technique.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

Synthetic Pathway to Salbutamol

This diagram shows a common synthetic route to salbutamol starting from 4-hydroxyacetophenone, where this compound is a key intermediate.

Caption: Synthesis of Salbutamol intermediate.

Conclusion

References

Technical Guide: Melting Point Determination of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

This technical guide provides a comprehensive overview of the physicochemical properties and a detailed experimental protocol for the melting point determination of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (CAS No. 24085-05-0). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 3'-Chloromethyl-4'-hydroxyacetophenone, is an aromatic ketone with the molecular formula C₉H₉ClO₂.[1][2] It serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients such as the β2-adrenergic receptor agonist, salbutamol (albuterol).[2] The compound's structure features a phenyl ring substituted with an acetyl group, a hydroxyl group, and a chloromethyl group, which contribute to its reactivity.[2]

The melting point is a critical physical property used to identify a compound and assess its purity.[3] For this compound, the determination is particularly important as the compound is reported to decompose at its melting point.[1][2][4] This guide outlines the necessary data and procedures for an accurate and safe determination.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and safety data sheets.

| Property | Value | Source(s) |

| Melting Point | 160 °C (with decomposition) | [1][2][4] |

| 155-164 °C | [5][6] | |

| Boiling Point | 363.6 °C at 760 mmHg (Predicted/Calculated) | [1][4][5] |

| Appearance | Red to light red/pink solid | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][6] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Density | 1.255 g/cm³ (Predicted) | [1][5] |

| Flash Point | 173.7 °C | [1][5][6] |

| Solubility | Slightly soluble in Acetonitrile and Methanol; Sparingly soluble in DMSO. | [1] |

| CAS Number | 24085-05-0 | [1][2][4][6] |

Experimental Protocol: Capillary Melting Point Determination

This section details the standard procedure for determining the melting point of this compound using a modern digital melting point apparatus.

3.1. Apparatus and Materials

-

Digital melting point apparatus (e.g., DigiMelt or similar)

-

Melting point capillary tubes (sealed at one end)

-

Sample of this compound (ensure dry)

-

Mortar and pestle

-

Spatula

-

Watch glass

3.2. Sample Preparation

-

Place a small amount of the this compound sample on a clean, dry watch glass.

-

If the crystals are not a fine powder, gently grind them using a clean mortar and pestle. This ensures uniform heat transfer within the sample.

-

Invert a capillary tube and press the open end into the powdered sample on the watch glass, forcing a small amount of the solid into the tube.[7]

-

Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom.[7]

-

The required sample height in the capillary tube should be approximately 2-3 mm.

3.3. Determination Procedure

-

Preliminary (Fast) Run: To determine an approximate melting range, insert the prepared capillary tube into the heating block of the melting point apparatus. Set a rapid heating ramp rate (e.g., 10-20 °C per minute).[3] Record the approximate temperature at which the sample melts. This provides a rough estimate and saves time during the accurate measurement.

-

Accurate (Slow) Run:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the fast run.[3]

-

Insert a new, properly prepared capillary tube with the sample.

-

Set the starting temperature to about 15-20 °C below the expected melting point (approx. 140 °C).

-

Set the heating ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[3]

-

-

Observation and Recording:

-

Carefully observe the sample through the magnifying lens.

-

Record the initial temperature (T₁) at which the first drop of liquid becomes visible.[7]

-

Record the final temperature (T₂) at which the last solid particle melts, resulting in a completely clear liquid.[7]

-

The melting point is reported as the range from T₁ to T₂.

-

Note on Decomposition: Since the compound decomposes at its melting point, observe for any changes in appearance such as darkening, charring, or gas evolution.[1][2] Record the temperature at which these phenomena begin.

-

3.4. Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Allow the melting point apparatus to cool completely before storing.

-

Dispose of used capillary tubes and chemical waste in accordance with institutional and local regulations.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.

Caption: Workflow for Melting Point Determination.

References

- 1. Cas 24085-05-0,this compound | lookchem [lookchem.com]

- 2. This compound (24085-05-0) for sale [vulcanchem.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. This compound CAS#: 24085-05-0 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: Physicochemical Properties of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (CAS No. 24085-05-0). This compound, also known as 3'-Chloromethyl-4'-hydroxyacetophenone, is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Notes |

| Molecular Formula | C₉H₉ClO₂ | - |

| Molecular Weight | 184.62 g/mol | [1][3] |

| Boiling Point | 363.6 °C at 760 mmHg | Predicted value.[3][4] |

| Melting Point | 160 °C (decomposes) | [3][4] |

| Flash Point | 173.7 °C | [3] |

| Density | 1.255 g/cm³ | [3] |

| Appearance | Red to light red/pink solid | [1][3] |

| Solubility | Slightly soluble in Acetonitrile and Methanol; Sparingly soluble in DMSO. | [3] |

| Vapor Pressure | 8.52E-06 mmHg at 25°C | [3] |

| Refractive Index | 1.565 | [3] |

| pKa | 7.58 ± 0.48 | Predicted value.[3] |

Synthesis Pathway

This compound is typically synthesized via the chloromethylation of 4-hydroxyacetophenone.[1][2] This reaction, a variant of the Blanc reaction, introduces a chloromethyl group onto the aromatic ring.

Caption: Synthesis of this compound.

Experimental Protocol: Boiling Point Determination

The following is a generalized protocol for the determination of the boiling point of a solid organic compound such as this compound using the capillary method.

Materials:

-

This compound sample

-

Melting point apparatus with boiling point determination capability (e.g., Thiele tube with heating oil or an automated apparatus)

-

Capillary tubes (sealed at one end)

-

Small diameter glass tube (e.g., a shortened NMR tube), sealed at one end

-

Thermometer

-

Heating mantle or oil bath

-

Stirring mechanism

Procedure:

-

Sample Preparation: Introduce a small amount of the solid this compound into the small diameter glass tube.

-

Capillary Insertion: Place a capillary tube, open end down, into the glass tube containing the sample.

-

Apparatus Setup: Attach the glass tube assembly to a thermometer. Immerse the setup in a heating bath (e.g., silicone oil in a Thiele tube). The sample should be level with the thermometer bulb.

-

Heating: Begin heating the bath at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected boiling point. Ensure the bath is stirred continuously to maintain a uniform temperature.

-

Observation: As the sample melts and the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Boiling Point Identification: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube.

-

Recording: Record the temperature at which this occurs. For accuracy, repeat the measurement two to three times and calculate the average.

Caption: Workflow for boiling point determination.

References

The Chloromethyl Group in Substituted Acetophenones: An In-depth Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the chloromethyl group in substituted acetophenones is a cornerstone of synthetic organic chemistry, offering a versatile handle for the introduction of diverse functionalities. This technical guide provides a comprehensive analysis of the factors governing this reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows. Understanding the nuances of how aromatic substituents influence the electrophilicity of the benzylic carbon is paramount for designing efficient synthetic routes in medicinal chemistry and materials science.

The Influence of Aromatic Substituents on Reactivity

The chloromethyl group of an acetophenone is rendered significantly more reactive towards nucleophilic substitution than a simple alkyl chloride due to the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This effect is further modulated by substituents on the aromatic ring, which can either augment or diminish this reactivity through inductive and resonance effects.

Electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (-NO₂) or cyano (-CN), further increase the electrophilicity of the α-carbon. This leads to an accelerated rate of nucleophilic substitution. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), decrease the electrophilicity of the α-carbon, thereby slowing down the reaction rate.

This relationship can be quantified using the Hammett equation, which relates the reaction rate constant (k) of a substituted reactant to that of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic substitution at the chloromethyl group of substituted acetophenones.

Quantitative Analysis of Reactivity

The following tables summarize the second-order rate constants for the nucleophilic substitution of various para-substituted 2-chloroacetophenones with different nucleophiles. This data provides a clear quantitative measure of the electronic effects of the substituents on the reaction rate.

Table 1: Second-Order Rate Constants for the Reaction of para-Substituted 2-Chloroacetophenones with Aniline in Methanol at 35°C [1]

| Substituent (p-X) | Second-Order Rate Constant (k) x 10⁴ (L mol⁻¹ s⁻¹) |

| OCH₃ | 0.85 |

| CH₃ | 1.20 |

| H | 2.15 |

| Cl | 3.80 |

| NO₂ | 25.6 |

Table 2: Second-Order Rate Constants for the Reaction of para-Substituted Phenacyl Bromides with Benzoate Ion in 90% Acetone-10% Water (v/v) at 35°C [2]

| Substituent (p-X) | Second-Order Rate Constant (k) x 10³ (L mol⁻¹ s⁻¹) |

| OCH₃ | 1.52 |

| CH₃ | 2.38 |

| H | 4.25 |

| Cl | 8.12 |

| NO₂ | 55.3 |

Table 3: Second-Order Rate Constants for the Reaction of para-Substituted Phenacyl Bromides with trans-Cinnamate Ion in 90% Acetone-10% Water (v/v) at 35°C [2]

| Substituent (p-X) | Second-Order Rate Constant (k) x 10³ (L mol⁻¹ s⁻¹) |

| OCH₃ | 1.35 |

| CH₃ | 2.10 |

| H | 3.75 |

| Cl | 7.20 |

| NO₂ | 48.9 |

Experimental Protocols

Synthesis of Substituted 2-Chloroacetophenones

General Procedure for the Chlorination of Substituted Acetophenones:

This procedure describes a general method for the synthesis of α-chloroacetophenones from the corresponding acetophenones.

Materials:

-

Substituted acetophenone (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the substituted acetophenone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfuryl chloride dropwise to the stirred solution over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-chloroacetophenone.

-

Purify the product by recrystallization or column chromatography.

Kinetic Analysis of Nucleophilic Substitution Reactions

Protocol for UV-Vis Spectrophotometry:

This method is suitable for reactions where either a reactant is consumed or a product is formed that has a distinct UV-Vis absorbance.

Materials:

-

Substituted 2-chloroacetophenone

-

Nucleophile (e.g., aniline, sodium thiophenoxide)

-

Spectrophotometric grade solvent (e.g., methanol, acetonitrile)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Prepare a stock solution of the substituted 2-chloroacetophenone and the nucleophile in the chosen solvent at known concentrations.

-

Determine the wavelength of maximum absorbance (λmax) for the product of the reaction.

-

Equilibrate the stock solutions and the quartz cuvette to the desired reaction temperature in the thermostatted cell holder of the spectrophotometer.

-

To initiate the reaction, pipette a known volume of the nucleophile solution into the cuvette, followed by the rapid addition of the 2-chloroacetophenone solution.

-

Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).

-

The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the reactant in excess.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the reactivity of the chloromethyl group in substituted acetophenones.

Conclusion

The chloromethyl group in substituted acetophenones is a highly valuable functional group in organic synthesis, primarily due to its susceptibility to nucleophilic substitution reactions. The reactivity of this group is finely tunable through the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the reaction rate, while electron-donating groups retard it. This predictable behavior, quantifiable through kinetic studies and the Hammett relationship, allows for the rational design of synthetic strategies. The experimental protocols and visualizations provided in this guide offer a practical framework for researchers and drug development professionals to effectively utilize the rich chemistry of substituted acetophenones in their synthetic endeavors.

References

The Role of Zinc Chloride in the Chloromethylation of Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethylation is a pivotal reaction in organic synthesis, enabling the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring. This functional group serves as a versatile handle for further chemical transformations, making it a cornerstone in the synthesis of pharmaceuticals, polymers, and other fine chemicals. For activated aromatic systems such as phenols, this reaction, often referred to as the Blanc-Quelet reaction, is typically facilitated by formaldehyde, hydrogen chloride, and a Lewis acid catalyst. Zinc chloride (ZnCl₂) is the most commonly employed catalyst for this purpose. This technical guide provides an in-depth analysis of the critical role of zinc chloride in the chloromethylation of phenols, detailing the reaction mechanism, comprehensive experimental protocols, and quantitative data on the reaction's scope and limitations.

Introduction to Chloromethylation

The introduction of a chloromethyl group onto a phenol ring is a form of electrophilic aromatic substitution. The resulting chloromethylated phenols are highly valuable intermediates. The benzylic chloride moiety is readily converted into other functional groups, including hydroxymethyl (-CH₂OH), formyl (-CHO), cyanomethyl (-CH₂CN), and methyl (-CH₃) groups, providing a gateway to a diverse array of complex molecules.

The classical method involves the treatment of the aromatic substrate with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. While the reaction can sometimes proceed without a catalyst for highly activated rings, the addition of a Lewis acid like zinc chloride is crucial for achieving practical reaction rates and yields, especially for less reactive or deactivated substrates.[1][2]

The Core Function of Zinc Chloride: A Lewis Acid Catalyst

Zinc chloride's primary role in the chloromethylation reaction is to function as a Lewis acid catalyst.[1] Its effectiveness stems from its ability to accept an electron pair, thereby activating the electrophile. The reaction mechanism proceeds through several key steps where ZnCl₂ is integral:

-

Activation of Formaldehyde: Formaldehyde's carbonyl oxygen possesses lone pairs of electrons, which coordinate with the electron-deficient zinc chloride. This coordination polarizes the carbon-oxygen double bond, significantly increasing the electrophilicity of the carbonyl carbon.[1]

-

Generation of the Electrophile: The activated formaldehyde-ZnCl₂ complex reacts with hydrogen chloride. This leads to the formation of a highly reactive electrophilic species. While the exact structure of the attacking electrophile has been a subject of discussion, it is often represented as a hydroxymethyl cation ([CH₂OH]⁺) stabilized by the [ZnCl₂OH]⁻ counter-ion, or potentially a chlorocarbenium cation ([CH₂Cl]⁺).[3]

-

Electrophilic Aromatic Substitution: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the highly electrophilic carbon of the generated species. This attack preferentially occurs at the ortho and para positions, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: The sigma complex loses a proton (H⁺) to restore the aromaticity of the ring, yielding a hydroxymethylphenol intermediate.

-

Conversion to Chloromethyl Group: The benzylic alcohol intermediate is subsequently converted to the final chloromethyl product under the acidic reaction conditions, a process also facilitated by zinc chloride, which promotes the substitution of the hydroxyl group with a chloride ion from HCl.

It is critical to note that for highly activated substrates like phenols and their ethers, the reaction can be vigorous. The use of zinc chloride and higher temperatures can promote side reactions, including the formation of diarylmethane byproducts (where the chloromethylated product alkylates a second phenol molecule) and dichloromethylation.[3] Therefore, for many phenols, the reaction can be successfully conducted at lower temperatures without any catalyst.[3] Zinc chloride becomes particularly essential when dealing with phenols that are deactivated by electron-withdrawing groups.[2]

Quantitative Data: Reaction Conditions and Yields

The outcome of the chloromethylation of phenols is highly dependent on the substrate's reactivity, temperature, and the presence or absence of zinc chloride. The following table summarizes data from literature, primarily from the comprehensive review by Fuson and McKeever, for various phenolic substrates.[3]

| Substrate | Reagents | Catalyst (mol. equiv.) | Temp. (°C) | Time (h) | Product(s) | Yield (%) |

| Phenol | 40% Formalin, HCl | ZnCl₂ (not specified) | 75-80 | 3 | 4-Hydroxybenzyl chloride | 50 |

| Phenol | Paraformaldehyde, HCl | ZnCl₂ (not specified) | 60-65 | 4 | 4-Hydroxybenzyl chloride | 80-85 |

| o-Cresol | 35% Formalin, HCl | None | 10-15 | - | 4-Hydroxy-3-methylbenzyl chloride | Good |

| m-Cresol | 35% Formalin, HCl | None | 10-15 | - | 4-Hydroxy-2-methylbenzyl chloride | Good |

| p-Cresol | Paraformaldehyde, HCl | None | 40 | 6 | 2,6-Bis(chloromethyl)-4-methylphenol | 76[2] |

| Anisole | 35% Formalin, HCl | None | 0-5 | - | 4-Methoxybenzyl chloride | 90 |

| p-Nitrophenol | Paraformaldehyde, HCl | None | - | 3 | 2-Hydroxy-5-nitrobenzyl chloride | 69 |

| Guaiacol | 40% Formalin, HCl | None | 10 | 24 | 4-Hydroxy-3-methoxybenzyl chloride (Vanillyl chloride) | 85 |